molecular formula C4H9Cl2NO B1472885 (3S)-3-Amino-1-chloro-2-butanone hydrochloride CAS No. 36076-65-0

(3S)-3-Amino-1-chloro-2-butanone hydrochloride

Cat. No.: B1472885
CAS No.: 36076-65-0
M. Wt: 158.02 g/mol
InChI Key: BLTRZHHWBHQJBA-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-Amino-1-chloro-2-butanone hydrochloride is a useful research compound. Its molecular formula is C4H9Cl2NO and its molecular weight is 158.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3S)-3-amino-1-chlorobutan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO.ClH/c1-3(6)4(7)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTRZHHWBHQJBA-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S)-3-Amino-1-chloro-2-butanone hydrochloride is a compound that has garnered interest in various biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C₄H₈ClN
  • Molecular Weight : 134.56 g/mol
  • CAS Number : 34351-19-4

This compound acts primarily as a substrate for various enzymatic reactions, particularly those involving transaminases and reductases. Its structure allows it to participate in asymmetric synthesis processes, which are critical in producing chiral compounds for pharmaceuticals.

Enzymatic Activity

Research indicates that this compound can be asymmetrically reduced by specific enzymes, such as carbonyl reductases. For instance, a study demonstrated the use of a polypeptide that efficiently reduces related compounds to produce optically pure products, highlighting the potential for this compound in synthetic applications .

Anticancer Activity

Recent studies have explored the potential anticancer properties of derivatives of this compound. In vitro experiments have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this base structure demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may influence neurotransmitter systems. Its structural similarity to amino acids allows it to interact with receptors involved in neurotransmission, potentially impacting conditions like anxiety and depression.

Research Findings and Case Studies

StudyFindings
Study 1 : Asymmetric Reduction Demonstrated the ability of carbonyl reductase to convert related compounds into optically pure forms using this compound as a substrate.
Study 2 : Anticancer Activity Investigated derivatives of the compound showing significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics.
Study 3 : Neuropharmacological Effects Explored interactions with neurotransmitter systems indicating potential use in treating mood disorders.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Properties
One of the notable applications of (3S)-3-amino-1-chloro-2-butanone hydrochloride is in the development of antiviral agents. Research has indicated that derivatives of this compound can exhibit activity against viruses, including those responsible for AIDS. For instance, methods have been developed to synthesize related compounds that demonstrate efficacy in inhibiting viral replication, showcasing its potential use as an antiviral therapeutic agent .

Analgesic Development
The compound has also been investigated for its role in pain management. Its derivatives are being explored as alternatives to traditional opioids, aiming to provide analgesic effects without the associated side effects such as addiction and respiratory depression. This application is particularly significant given the ongoing opioid crisis, highlighting the need for safer pain management options .

Synthetic Organic Chemistry

Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. It is used in the preparation of various pharmaceuticals and agrochemicals due to its reactive functional groups. The ability to modify its structure allows chemists to create a wide range of derivatives tailored for specific biological activities .

Case Study 1: Antiviral Compound Synthesis

A study published in a patent described a method for synthesizing this compound derivatives that exhibited antiviral properties. The synthesis involved using sodium borohydride as a reducing agent, which resulted in high yields and stereoselectivity, crucial for optimizing biological activity .

Case Study 2: Analgesic Research

Another research effort focused on the analgesic potential of compounds derived from this compound. The findings suggested that these compounds could inhibit pain pathways effectively while minimizing side effects compared to conventional analgesics like opioids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3-Amino-1-chloro-2-butanone hydrochloride
Reactant of Route 2
(3S)-3-Amino-1-chloro-2-butanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.